
2-(4-Methylcyclohexyl)butanoic acid
Descripción general
Descripción
2-(4-Methylcyclohexyl)butanoic acid is a chemical compound with the CAS Number: 1461707-45-8 . It has a molecular weight of 184.28 . It is in liquid form .
Molecular Structure Analysis
The IUPAC name for this compound is 2-(4-methylcyclohexyl)butanoic acid . The InChI code for this compound is 1S/C11H20O2/c1-3-10(11(12)13)9-6-4-8(2)5-7-9/h8-10H,3-7H2,1-2H3, (H,12,13) .Physical And Chemical Properties Analysis
The physical form of 2-(4-Methylcyclohexyl)butanoic acid is a liquid . It is stored at room temperature .Aplicaciones Científicas De Investigación
Fermentative Butanol Production
Butanol, a product of fermentative processes, is used as a chemical solvent and potential fuel additive, highlighting the importance of renewable resources and biotechnological advances in chemical production. Biological butanol production, especially using clostridia, is undergoing a resurgence due to biotechnological innovations, emphasizing the role of metabolic engineering in enhancing fermentative processes (Lee et al., 2008).
Synthetic Ion Channels
The use of photolabile protecting groups, such as 4‐oxo‐4‐(pyren‐4‐ylmethoxy) butanoic acid, in the optical gating of nanofluidic devices showcases the application of chemical synthesis in controlling the selective transport of ionic species. This method has potential applications in light‐induced controlled release, sensing, and information processing (Ali et al., 2012).
Nanosized Catalysts in Organic Synthesis
The development of novel nanosized N-sulfonated Brönsted acidic catalysts demonstrates the evolution of green chemistry in facilitating efficient, solvent-free synthesis processes. These catalysts enable the one-pot synthesis of complex organic molecules, such as polyhydroquinoline derivatives, under environmentally friendly conditions (Goli-Jolodar et al., 2016).
Green Synthesis Methods
A green method for the synthesis of adipic acid, an essential precursor in the production of nylon, using cycloalkanones and hydrogen peroxide under solvent-free conditions, highlights the importance of sustainable approaches in industrial chemistry. This process reflects the broader trend towards more environmentally friendly chemical manufacturing methods (Usui & Sato, 2003).
Enantioselective Organic Reactions
The study of enantioselective Michael addition of cyclohexanone to nitroolefins showcases the role of organocatalysis in achieving high diastereoselectivities and enantioselectivities in the synthesis of organic compounds. This research contributes to the development of asymmetric synthesis strategies for the production of chiral molecules (Cao et al., 2006).
Propiedades
IUPAC Name |
2-(4-methylcyclohexyl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O2/c1-3-10(11(12)13)9-6-4-8(2)5-7-9/h8-10H,3-7H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCEKYJVEUDUTHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1CCC(CC1)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methylcyclohexyl)butanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one O-(4-fluorobenzyl)-oxime](/img/structure/B1532711.png)
![1-[2-(Methylamino)ethyl]cyclopentanol](/img/structure/B1532712.png)
![1-[(Phenylcarbamoyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1532717.png)
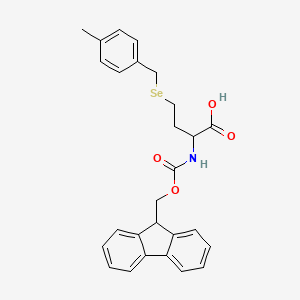
![4-(2-Fluoro-4-nitrophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1532720.png)
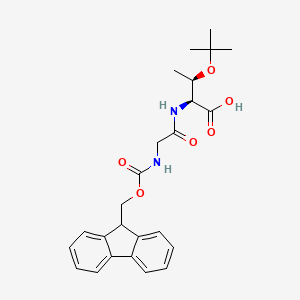
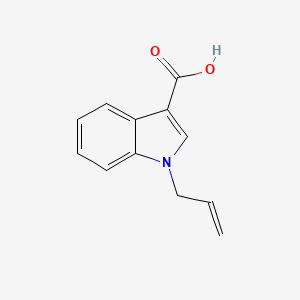
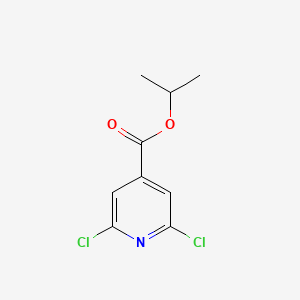
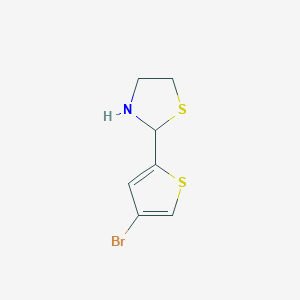
![1-{[(4-Methyl-1,3-thiazol-2-yl)carbamoyl]methyl}azetidine-3-carboxylic acid](/img/structure/B1532727.png)
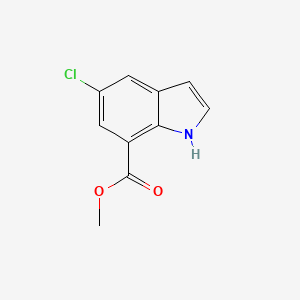
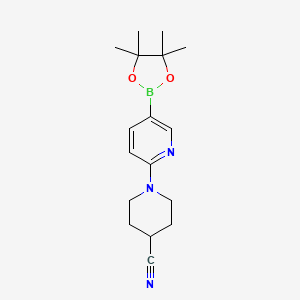

![Methyl({[5-(propan-2-yl)thiophen-3-yl]methyl})amine](/img/structure/B1532734.png)